molecular formula CH4S B3333795 Deuteriosulfanylmethane CAS No. 16978-68-0

Deuteriosulfanylmethane

Cat. No.: B3333795
CAS No.: 16978-68-0
M. Wt: 49.12 g/mol
InChI Key: LSDPWZHWYPCBBB-DYCDLGHISA-N
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Description

The incorporation of deuterium, a stable isotope of hydrogen, into the molecule enhances its stability and alters its chemical behavior, making it a valuable tool in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deuteriosulfanylmethane can be synthesized through the deuteration of methanethiol. One common method involves the reaction of methanethiol with deuterium gas in the presence of a catalyst. This process typically requires controlled conditions, including specific temperatures and pressures, to ensure the efficient incorporation of deuterium into the molecule .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to facilitate the deuteration reaction. The purity and yield of the final product are critical factors in industrial settings, and advanced purification techniques are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Deuteriosulfanylmethane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium, which can alter reaction rates and mechanisms.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions include deuterated sulfoxides, sulfones, methanol, and various deuterated derivatives. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

Deuteriosulfanylmethane has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: In biological studies, this compound is used to investigate metabolic pathways and enzyme activities.

    Medicine: this compound is explored for its potential therapeutic applications, including drug development and metabolic studies.

    Industry: In industrial applications, this compound is used in the production of deuterated solvents and reagents.

Mechanism of Action

The mechanism of action of deuteriosulfanylmethane involves its interaction with molecular targets and pathways. The incorporation of deuterium can influence the compound’s binding affinity and reactivity. In biological systems, this compound can interact with enzymes and proteins, altering their activity and stability. The specific molecular targets and pathways depend on the context of its application, whether in chemical reactions, biological studies, or therapeutic interventions .

Comparison with Similar Compounds

    Methanethiol: The non-deuterated analog of deuteriosulfanylmethane, commonly used in various chemical and industrial applications.

    Deuterated Methanol: Another deuterated compound used in scientific research for similar purposes, including tracing and studying reaction mechanisms.

    Sulfonimidates: Organosulfur compounds with similar applications in medicinal chemistry and industrial processes.

Uniqueness: this compound’s uniqueness lies in its deuterium content, which imparts distinct properties compared to its non-deuterated counterparts. The presence of deuterium enhances its stability and alters its chemical behavior, making it a valuable tool in various research fields. Its ability to act as a tracer and its potential therapeutic applications further distinguish it from similar compounds .

Properties

IUPAC Name

deuteriosulfanylmethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4S/c1-2/h2H,1H3/i/hD
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDPWZHWYPCBBB-DYCDLGHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584332
Record name Methane(~2~H)thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

49.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16978-68-0
Record name Methane(~2~H)thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16978-68-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuteriosulfanylmethane
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Deuteriosulfanylmethane
Reactant of Route 3
Deuteriosulfanylmethane
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Deuteriosulfanylmethane
Reactant of Route 5
Deuteriosulfanylmethane
Reactant of Route 6
Deuteriosulfanylmethane

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